2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol
Description
Chemical Structure: 2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol (CAS: 69496-67-9) is a secondary amine derivative of ethanol. Its molecular formula is C₁₂H₁₉NO (molecular weight: 193.29 g/mol), featuring an ethyl group and a 3-methylbenzyl group attached to the nitrogen atom of ethanolamine .
Properties
IUPAC Name |
2-[ethyl-[(3-methylphenyl)methyl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-13(7-8-14)10-12-6-4-5-11(2)9-12/h4-6,9,14H,3,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMXGBZYALMBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[Ethyl-(3-methyl-benzyl)-amino]-ethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 205.30 g/mol. The compound features an ethyl group attached to a benzyl moiety, which is further substituted with a methyl group and an amino ethanol functional group. This unique structure contributes to its reactivity and biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment. For instance, preliminary findings indicate that it may interact with specific targets involved in cancer cell signaling pathways, contributing to its observed biological effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Induces apoptosis and inhibits cell cycle progression |
| A549 (Lung Cancer) | 20.3 | Inhibits proliferation through cell signaling pathways |
| HeLa (Cervical Cancer) | 18.7 | Triggers oxidative stress leading to cell death |
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) that indicate its effectiveness against various pathogens.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| E. coli | 32 | Moderate |
| S. aureus | 16 | High |
| P. aeruginosa | 64 | Moderate |
In comparative studies, this compound showed comparable efficacy to standard antibiotics like ceftriaxone, making it a candidate for further development as an antimicrobial agent .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, this compound has been investigated for additional biological activities:
- Antioxidant Activity : Exhibits significant free radical scavenging ability, which may contribute to its protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers in various models, indicating a broader therapeutic application.
Case Studies
- Case Study on Anticancer Activity : A study involving MCF-7 cells treated with varying concentrations of the compound revealed a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
- Antimicrobial Efficacy : In a clinical setting, the compound was tested against resistant strains of S. aureus, showing promising results that warrant further investigation into its mechanism and potential clinical applications.
Comparison with Similar Compounds
Key Properties :
- Predicted boiling point: ~329°C (similar to substituted ethanolamines) .
- Hydrogen-bonding capacity due to the hydroxyl (-OH) and amine (-NH-) groups, influencing solubility in polar solvents .
Structural Analogues and Physicochemical Properties
Key Observations:
Substituent Effects: Polarity: Methoxy (-OCH₃) and hydroxyl (-OH) groups enhance polarity and water solubility (e.g., 2-[(3-Methoxybenzyl)amino]ethanol ). Hydrogen Bonding: Chlorine substituents (as in 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol) enable strong N–H∙∙∙Cl interactions, stabilizing crystal structures . Steric Effects: Bulky groups like 3-methylbenzyl may reduce reactivity compared to smaller substituents (e.g., aminoethyl in 2-[(2-aminoethyl)amino]ethanol) .
Thermal Stability :
- Compounds with aromatic rings (e.g., 3-methylbenzyl) exhibit higher boiling points (~329°C) due to increased van der Waals forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
